5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17271446
InChI: InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11)
SMILES:
Molecular Formula: C6H8N6O
Molecular Weight: 180.17 g/mol

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide

CAS No.:

Cat. No.: VC17271446

Molecular Formula: C6H8N6O

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide -

Specification

Molecular Formula C6H8N6O
Molecular Weight 180.17 g/mol
IUPAC Name 3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide
Standard InChI InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11)
Standard InChI Key WHLZEVXIZGIWCX-UHFFFAOYSA-N
Isomeric SMILES C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N
Canonical SMILES C(C#N)C1=C(C(=NN1)N)C(=NO)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Positional substitutions dictate its chemical behavior:

  • Position 3: A cyanomethyl group (CH2CN-\text{CH}_2\text{CN}) introduces electron-withdrawing character, enhancing electrophilicity at adjacent sites.

  • Position 4: The N-hydroxycarboximidamide group (C(=NH)NHOH-\text{C}(=\text{NH})\text{NHOH}) provides hydrogen-bonding capability and chelation potential.

  • Position 5: The amino group (NH2-\text{NH}_2) contributes to solubility in polar solvents and participation in condensation reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC6H8N6O\text{C}_6\text{H}_8\text{N}_6\text{O}
Molecular Weight180.17 g/mol
SMILES NotationNC1=C(C#N)C(=N(O)N)NN1
Topological Polar Surface Area135 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H}-NMR: The amino proton resonates as a broad singlet near δ 5.5–6.0 ppm, while the hydroxyimino proton appears downfield at δ 8.6–9.0 ppm due to hydrogen bonding .

  • 13C^{13}\text{C}-NMR: The cyanomethyl carbon exhibits a signal at ~115 ppm, characteristic of nitrile groups .

Synthesis and Optimization Strategies

Conventional Pathways

The synthesis typically employs hydrazine derivatives and carbonitriles under reflux conditions. A representative route involves:

  • Condensation: Reacting hydrazine hydrate with ethyl cyanoacetate to form a hydrazone intermediate.

  • Cyclization: Treating the intermediate with hydrochloric acid in ethanol to induce pyrazole ring closure.

  • Functionalization: Introducing the cyanomethyl group via nucleophilic substitution using chloroacetonitrile .

Table 2: Reaction Conditions and Yields

StepReagentsSolventTemperatureYield
CondensationHydrazine hydrateEthanol80°C75%
CyclizationHCl (conc.)Toluene110°C68%
CyanomethylationChloroacetonitrileDMF60°C52%

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times. For example, cyclization steps achieve 85% yield in 15 minutes versus 6 hours under conventional heating . This method minimizes side reactions, such as the hydrolysis of nitrile groups to amides.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitutions

The cyanomethyl group undergoes substitution with primary amines to yield amidine derivatives. For instance, reaction with methylamine at 50°C produces 3-(methylamidino)-5-amino-N-hydroxy-1H-pyrazole-4-carboximidamide in 78% yield.

Cyclization Reactions

The hydroxycarboximidamide moiety participates in intramolecular cyclization. Treatment with acetic anhydride forms a 1,2,4-oxadiazole ring fused to the pyrazole core, as confirmed by X-ray crystallography .

Analytical Characterization Techniques

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 181.1 [M+H]+^+, consistent with the molecular formula. Fragmentation patterns include loss of the hydroxyimino group (NHOH-\text{NHOH}) at m/z 164.0 .

Infrared Spectroscopy

Strong absorption bands at 2200 cm1^{-1} (C≡N stretch) and 1650 cm1^{-1} (C=N stretch) confirm the presence of nitrile and imine functionalities .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyrazole Derivatives

CompoundSubstituentsBioactivity (IC50_{50})
5-Amino-3-methyl-1H-pyrazole-4-carboxamideMethyl, carboxamide45 µM (EGFR kinase)
3-Cyano-5-nitro-1H-pyrazoleNitro, cyano12 µM (COX-2)
Target CompoundCyanomethyl, hydroxyimidamide128 µg/mL (Antimicrobial)

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